molecular formula C6H8S2 B14527351 3-Vinyl-1,2-dithiacyclohex-4-ene CAS No. 62488-52-2

3-Vinyl-1,2-dithiacyclohex-4-ene

Cat. No.: B14527351
CAS No.: 62488-52-2
M. Wt: 144.3 g/mol
InChI Key: UQXHSMWBRGWFBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Vinyl-1,2-dithiacyclohex-4-ene typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Vinyl-1,2-dithiacyclohex-4-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiacyclohexene ring to a more saturated form.

    Substitution: The vinyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced dithiacyclohexenes, and various substituted derivatives .

Scientific Research Applications

3-Vinyl-1,2-dithiacyclohex-4-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Vinyl-1,2-dithiacyclohex-4-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiacyclohexene ring can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the vinyl group can participate in electrophilic and nucleophilic reactions, modulating the activity of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Vinyl-1,2-dithi-4-ene
  • 3-Ethenyl-1,2-dithi-4-ene
  • 3-Vinyl-3,6-dihydro-1,2-dithiine

Uniqueness

3-Vinyl-1,2-dithiacyclohex-4-ene is unique due to its specific ring structure and the presence of both vinyl and dithiacyclohexene moieties. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

62488-52-2

Molecular Formula

C6H8S2

Molecular Weight

144.3 g/mol

IUPAC Name

3-ethenyl-3,6-dihydrodithiine

InChI

InChI=1S/C6H8S2/c1-2-6-4-3-5-7-8-6/h2-4,6H,1,5H2

InChI Key

UQXHSMWBRGWFBK-UHFFFAOYSA-N

Canonical SMILES

C=CC1C=CCSS1

Origin of Product

United States

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